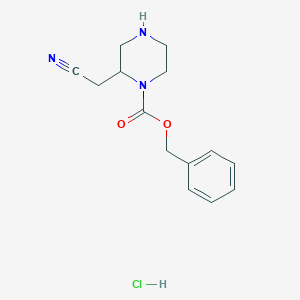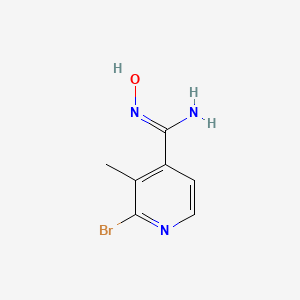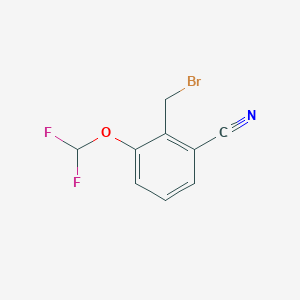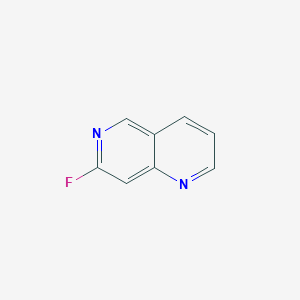
1-Cbz-2-(cyanomethyl)piperazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cbz-2-(cyanomethyl)piperazine Hydrochloride, also known as (S)-benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride, is a chemical compound with the molecular formula C14H18ClN3O2. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperazine, which is reacted with benzyl chloroformate to form 1-Cbz-piperazine.
Cyanomethylation: The next step involves the introduction of a cyanomethyl group. This can be achieved by reacting 1-Cbz-piperazine with a cyanomethylating agent such as cyanomethyl chloride under basic conditions.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces oxides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Cbz-2-(cyanomethyl)piperazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical synthesis. The piperazine ring can interact with biological receptors, potentially influencing their activity.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: Similar structure but lacks the cyanomethyl group.
2-(Cyanomethyl)piperazine: Similar but without the benzyl carbamate group.
1-Cbz-piperazine: Lacks the cyanomethyl group.
Uniqueness: 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride is unique due to the presence of both the cyanomethyl and benzyl carbamate groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C14H18ClN3O2 |
|---|---|
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
benzyl 2-(cyanomethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17N3O2.ClH/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,16H,6,8-11H2;1H |
Clé InChI |
ZGVOKAJRQLORSV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)










